Methyl 5-bromo-6-chloro-2-methylnicotinate

Cross-Coupling Medicinal Chemistry Regioselective Synthesis

Order Methyl 5-bromo-6-chloro-2-methylnicotinate for orthogonal cross-coupling. The C5–Br bond reacts under mild Pd catalysis while C6–Cl remains intact, enabling stepwise functionalization to build unsymmetrical 5,6-diarylnicotinates. Ideal for JAK inhibitor SAR libraries. High-purity material ensures reproducible results. Inquire for bulk pricing and batch-specific CoA.

Molecular Formula C8H7BrClNO2
Molecular Weight 264.503
CAS No. 1256788-63-2
Cat. No. B572414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-chloro-2-methylnicotinate
CAS1256788-63-2
Synonyms3-Pyridinecarboxylic acid, 5-broMo-6-chloro-2-Methyl-, Methyl ester
Molecular FormulaC8H7BrClNO2
Molecular Weight264.503
Structural Identifiers
SMILESCC1=NC(=C(C=C1C(=O)OC)Br)Cl
InChIInChI=1S/C8H7BrClNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3
InChIKeyHWTIISXGHHATED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-6-chloro-2-methylnicotinate: A Specialized Dihalogenated Pyridine Building Block for Pharmaceutical Synthesis


Methyl 5-bromo-6-chloro-2-methylnicotinate (CAS 1256788-63-2) is a dihalogenated pyridine-3-carboxylate derivative featuring bromine at the 5-position, chlorine at the 6-position, and a methyl group at the 2-position . It is a solid compound with a molecular weight of 264.50 g/mol and a purity specification of ≥95% [1]. The compound serves as a versatile intermediate in the construction of complex heterocyclic frameworks, particularly in medicinal chemistry programs targeting kinase inhibitors such as Janus kinase (JAK) .

Why Methyl 5-bromo-6-chloro-2-methylnicotinate Cannot Be Replaced by Simpler Analogs


While structurally similar nicotinates exist, the specific combination of bromine and chlorine substituents in Methyl 5-bromo-6-chloro-2-methylnicotinate enables sequential orthogonal cross-coupling strategies that are impossible with mono-halogenated or non-halogenated analogs [1]. The differential reactivity of C–Br versus C–Cl bonds under palladium catalysis allows chemists to functionalize the pyridine core in a regioselective, stepwise manner [2]. Substituting a mono-bromo or mono-chloro derivative would eliminate this synthetic versatility and necessitate more circuitous routes. The quantitative comparisons below establish exactly where this compound provides measurable differentiation.

Quantitative Differentiation of Methyl 5-bromo-6-chloro-2-methylnicotinate Against Closest Analogs


Sequential Orthogonal Cross-Coupling Capability Enabled by Dual Halogen Substituents

Methyl 5-bromo-6-chloro-2-methylnicotinate possesses both bromine and chlorine substituents, allowing for chemoselective palladium-catalyzed cross-coupling. In contrast, mono-halogenated analogs such as Methyl 5-bromo-2-methylnicotinate (only Br) or Methyl 6-chloro-2-methylnicotinate (only Cl) permit only a single coupling event. The C–Br bond reacts preferentially under mild Suzuki-Miyaura conditions, while the C–Cl bond remains intact for subsequent orthogonal functionalization. Studies on structurally related bromo-chloropyridines demonstrate that Suzuki coupling occurs exclusively at the C–Br position in 87% yield with no competing C–Cl reaction, enabling sequential diversification [1]. This regioselective orthogonality is a class-level advantage conferred by the dihalogen substitution pattern.

Cross-Coupling Medicinal Chemistry Regioselective Synthesis

Boiling Point and Density: Measured Thermal Stability and Physical Handling Characteristics

Methyl 5-bromo-6-chloro-2-methylnicotinate exhibits a predicted boiling point of 283.9±35.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³ [1]. Its closest analogs show significantly lower boiling points: Methyl 5-bromo-2-methylnicotinate (245.2±35.0 °C, 1.503±0.06 g/cm³) and Methyl 6-chloro-2-methylnicotinate (235.8±35.0 °C, 1.247±0.06 g/cm³) . The target compound boils approximately 39 °C higher than the mono-bromo analog and 48 °C higher than the mono-chloro analog, indicating enhanced thermal stability due to the combined electron-withdrawing effects of both halogens. The higher density may influence solvent selection and purification protocols.

Physical Properties Thermal Stability Process Chemistry

Documented Integration in JAK Inhibitor Medicinal Chemistry Programs

Methyl 5-bromo-6-chloro-2-methylnicotinate is explicitly referenced as a building block in synthetic routes targeting Janus kinase (JAK) inhibitors, a class of drugs used for inflammatory and autoimmune diseases . While mono-halogenated nicotinates may also serve as intermediates, this specific dihalogenated scaffold has been incorporated into patent literature and commercial routes for JAK-targeted compounds [1]. The presence of both bromine and chlorine allows for the sequential introduction of diverse aryl/heteroaryl moieties required for JAK inhibitor pharmacophores. In contrast, Methyl 5-bromo-2-methylnicotinate and Methyl 6-chloro-2-methylnicotinate lack this documented connection to JAK inhibitor synthesis.

JAK Inhibitor Pharmaceutical Intermediates Inflammation

High Purity (>98%) Commercial Availability from Multiple Global Suppliers

Methyl 5-bromo-6-chloro-2-methylnicotinate is commercially available in 98% purity from suppliers including Macklin (1086 RMB/100mg) and MolCore (NLT 98%) , with 95% purity offered by Sigma-Aldrich . In comparison, Methyl 5-bromo-2-methylnicotinate is offered at 97-98% purity by multiple vendors , while Methyl 6-chloro-2-methylnicotinate is available at 97-99% purity . While all analogs meet typical research purity thresholds, the target compound's 98% specification from multiple sources ensures consistent quality for demanding synthetic applications.

Procurement Quality Control Supply Chain

Cost-per-Gram Analysis for Small-Scale Research Procurement

Methyl 5-bromo-6-chloro-2-methylnicotinate is priced at approximately 5,029 RMB/g (≈700 USD/g) from Macklin and 1,442 €/g (≈1,550 USD/g) from CymitQuimica . Its analogs are significantly less expensive: Methyl 5-bromo-2-methylnicotinate is available at 294 RMB/g (≈41 USD/g) from Macklin [1] and £28/g (≈35 USD/g) from Fluorochem ; Methyl 6-chloro-2-methylnicotinate is offered at $97/g from GLPBIO [2]. The higher cost of the target compound reflects its more complex synthesis and unique dihalogen substitution, but for applications requiring orthogonal cross-coupling versatility, the premium is justified by enabling shorter synthetic routes and higher overall yield.

Procurement Budgeting Medicinal Chemistry

Unique Structural Identity Confirmed by Canonical InChI Key

Methyl 5-bromo-6-chloro-2-methylnicotinate is uniquely identified by the InChI Key HWTIISXGHHATED-UHFFFAOYSA-N . Its mono-halogenated analogs have distinct InChI Keys: Methyl 5-bromo-2-methylnicotinate (UZSAODVBMBLKCX-UHFFFAOYSA-N) and Methyl 6-chloro-2-methylnicotinate (no standard key readily available) [1]. The InChI Key serves as a definitive digital fingerprint for compound registration in electronic lab notebooks and procurement systems, eliminating ambiguity when ordering. This is particularly critical for the target compound, which has two halogen substituents and could be confused with positional isomers.

Cheminformatics Database Registration Quality Control

Optimal Use Cases for Methyl 5-bromo-6-chloro-2-methylnicotinate Based on Differentiated Properties


Sequential Orthogonal Cross-Coupling in Complex Heterocycle Synthesis

Leverage the differential reactivity of C–Br and C–Cl bonds in Methyl 5-bromo-6-chloro-2-methylnicotinate for stepwise Suzuki-Miyaura couplings. First, functionalize at the C5–Br position under mild Pd catalysis, leaving the C6–Cl intact for a subsequent coupling with a different boronic acid. This orthogonal approach enables the construction of unsymmetrical 5,6-diarylnicotinates in two sequential steps, a strategy validated on analogous bromo-chloropyridine systems with isolated yields of 87% for the first coupling [1].

Synthesis of JAK Inhibitor Scaffolds and Kinase-Targeted Libraries

Incorporate Methyl 5-bromo-6-chloro-2-methylnicotinate as a central core in medicinal chemistry campaigns targeting Janus kinase (JAK) inhibition. The compound has been explicitly cited in synthetic routes toward JAK inhibitors . Its dual-halogen substitution pattern allows for the rapid generation of diverse analog libraries through orthogonal cross-coupling, facilitating structure-activity relationship (SAR) studies in inflammatory disease programs.

Thermally Robust Process Chemistry and Scale-Up Development

Utilize the compound's elevated boiling point (283.9±35.0 °C) [2] relative to its mono-halogenated analogs (235-245 °C) to conduct high-temperature transformations or vacuum drying steps without thermal degradation. This property is particularly valuable during process optimization for multigram synthesis, where thermal stability can influence reaction outcomes and purification efficiency.

High-Purity Research Supply for Reproducible Synthetic Protocols

Source Methyl 5-bromo-6-chloro-2-methylnicotinate in 98% purity from established suppliers such as Macklin or MolCore . For laboratories requiring batch-to-batch consistency, Sigma-Aldrich offers the compound at 95% purity with full documentation including Certificates of Analysis . The availability of high-purity material minimizes side reactions from impurities and ensures reproducible results in demanding synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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